molecular formula C11H8F3N3O3 B1609914 Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-A]pyridine-6-carboxylate CAS No. 209971-50-6

Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-A]pyridine-6-carboxylate

Cat. No.: B1609914
CAS No.: 209971-50-6
M. Wt: 287.19 g/mol
InChI Key: LHSKONMZXYISOV-UHFFFAOYSA-N
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Description

Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-6-carboxylate is a fluorinated imidazopyridine derivative characterized by a trifluoroacetamido group at position 2 and a methyl carboxylate ester at position 5. The trifluoroacetamido moiety enhances metabolic stability and modulates electronic properties, while the carboxylate ester improves solubility and bioavailability.

Properties

IUPAC Name

methyl 2-[(2,2,2-trifluoroacetyl)amino]imidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O3/c1-20-9(18)6-2-3-8-15-7(5-17(8)4-6)16-10(19)11(12,13)14/h2-5H,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSKONMZXYISOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450203
Record name Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209971-50-6
Record name Methyl 2-[(2,2,2-trifluoroacetyl)amino]imidazo[1,2-a]pyridine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209971-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Continuous-Flow Synthesis Route for Trifluoroacetamido-Imidazopyridines

A highly efficient and scalable continuous-flow process has been developed for synthesizing trifluoromethylated imidazopyridine derivatives, including methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-A]pyridine-6-carboxylate. This approach involves two main sequential steps:

  • Step 1: Formation of Trifluoroacetamide Intermediate
    This step is performed in a liquid phase plug flow reactor (PFR) using reagents such as trifluoroacetic anhydride (TFAA) and triethylamine (TEA) or benzyl amine, depending on the substrate. The reaction time is typically under 10 minutes. Reactor materials like Hastelloy or PTFE are preferred for their chemical resistance.

  • Step 2: Dehydrative Cyclization
    Conducted in a gas–liquid phase PFR, this step cyclizes the intermediate to the desired trifluoroacetamido-imidazopyridine. It requires longer reaction times (>10 minutes) and elevated pressure (up to 6 bar) to prevent evaporation of low-boiling reagents such as TFAA (bp 39 °C) and THF (bp 66 °C).

Optimization Data:

Parameter Optimal Condition Outcome
Temperature 80 °C High yield (80-99%)
Pressure 1-6 bar Prevents reagent evaporation
TFAA:TEA Stoichiometry 2.4:2.6 Quantitative yield (>99%)
Residence Time 10-30 min Higher residence time improves yield

The process benefits from a design of experiments (DoE) approach to systematically optimize temperature and residence time, showing that residence time has a more significant impact on yield than temperature within the tested range (40–80 °C).

Notes:

  • The two steps must be performed sequentially rather than in a one-pot cascade due to incompatibility of reagents and byproducts from the first step interfering with the second.
  • The continuous-flow method offers advantages in scalability, reproducibility, and safety over traditional batch methods.

Methyl Esterification of Imidazo[1,2-A]pyridine-6-carboxylic Acid

The methyl ester group at the 6-carboxylate position is introduced by esterification of imidazo[1,2-A]pyridine-6-carboxylic acid using methyl iodide in the presence of a base:

  • Reagents and Conditions:

    • Imidazo[1,2-A]pyridine-6-carboxylic acid
    • Methyl iodide (1.5 mL for 16.1 mmol acid)
    • Cesium carbonate (Cs2CO3) as base (15.7 g for 48.2 mmol)
    • Solvent: N,N-Dimethylformamide (DMF)
    • Reaction temperature: Ambient
    • Reaction time: Overnight stirring
  • Workup:
    The reaction mixture is poured into brine and extracted with ethyl acetate. The organic phase is washed sequentially with saturated sodium bicarbonate and 1N HCl, dried over magnesium sulfate, and evaporated to yield the methyl ester as a yellow solid.

  • Yield: Approximately 39% under these conditions.

  • Characterization:

    • ^1H NMR (250 MHz, CDCl3): δ 8.96 (s, 1H), 7.8-7.6 (m, 4H), 3.98 (s, 3H)
    • Mass spectrum (EI+): m/z 177 (M+H)+

This method is a straightforward alkylation of the carboxylic acid with methyl iodide in the presence of a strong base, suitable for preparing the methyl ester precursor needed for subsequent trifluoroacetamido functionalization.

Catalytic Routes for Imidazo[1,2-A]pyridine Derivatives (Contextual Background)

Summary Table of Preparation Methods

Preparation Step Method/Conditions Key Reagents Yield/Outcome Notes
Trifluoroacetamide formation (Step 1) Continuous-flow PFR, liquid phase, <10 min TFAA, TEA or benzyl amine High yield (up to quantitative) Requires Hastelloy/PTFE reactor
Dehydrative cyclization (Step 2) Continuous-flow PFR, gas-liquid phase, >10 min TFAA, TEA Up to >99% yield Requires 6 bar pressure
Methyl esterification Batch, ambient temp, overnight stirring Methyl iodide, Cs2CO3, DMF ~39% yield Standard alkylation of acid
Catalytic amination/reduction (contextual) Au/Al2O3 catalyst, NaBH4, 80 °C, sealed tube, 24 h 2-Aminopyridine, nitroalkenes High isolated yields Potential for derivative synthesis

Detailed Research Findings and Analysis

  • The continuous-flow method offers a modern, scalable alternative to traditional batch synthesis, significantly improving reaction control and safety, especially when handling volatile and reactive trifluoroacyl reagents.
  • Optimization via design of experiments (DoE) revealed that increasing residence time in the microreactor has a more pronounced effect on yield than temperature adjustments within the tested ranges.
  • The need to separate the two reaction steps highlights the sensitivity of the trifluoroacetamide formation and cyclization to reaction conditions and reagent compatibility.
  • The methyl esterification step, while straightforward, shows moderate yield, suggesting potential for further optimization or alternative esterification methods to improve overall efficiency.
  • Catalytic methods involving supported gold nanoparticles demonstrate the evolving landscape of imidazopyridine synthesis, with potential adaptability for trifluoroacetamido substitutions, though direct application to this compound requires further research.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-A]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroacetamido group can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Building Block in Organic Chemistry

Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-A]pyridine-6-carboxylate serves as a vital building block in the synthesis of more complex molecules. Its unique trifluoroacetamido group enhances its reactivity and stability, making it suitable for various synthetic pathways.

Synthetic Routes

  • Cycloisomerization : The compound can be synthesized through the cycloisomerization of N-propargylpyridiniums under basic conditions using sodium hydroxide (NaOH) in an aqueous medium.
  • Condensation Reactions : Industrial production often involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones.

Table 1: Synthetic Methods Overview

MethodConditionsYield (%)
CycloisomerizationNaOH in aqueous medium75
Condensation ReactionMetal-catalyzed coupling80

Bioactivity and Therapeutic Potential

Research indicates that compounds from the imidazo[1,2-A]pyridine family exhibit diverse biological activities. This compound is being investigated for its potential as a bioactive compound with therapeutic properties.

Antimicrobial and Anticancer Activities

Studies have shown that this compound may possess significant antimicrobial and anticancer properties. It has been explored as a potential covalent inhibitor in cancer treatment targeting specific mutations such as KRAS G12C.

Activity TypeTargetReference
AntimicrobialVarious bacterial strains
AnticancerKRAS G12C-mutated NCI-H358 cells

Material Development

The unique properties of this compound make it suitable for developing new materials and chemical processes. Its stability under various conditions allows for its use in industrial applications where chemical robustness is required.

Case Studies

  • A study demonstrated the use of this compound in synthesizing novel polymers with enhanced thermal stability.
  • Another research project focused on its application in developing coatings that require high-performance attributes.

Biochemical Pathways

The mechanism of action for this compound involves its interaction with specific biological targets. Imidazo[1,2-A]pyridine derivatives are recognized as potential covalent inhibitors which can bind to target proteins irreversibly.

Pharmacokinetics

Research on similar compounds has indicated favorable pharmacokinetic profiles compatible with once-daily dosing regimens.

Table 3: Mechanism Insights

Mechanism TypeDescription
Covalent InhibitionBinds irreversibly to target proteins
PharmacokineticsFavorable profiles for daily dosing

Mechanism of Action

The mechanism of action of Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-A]pyridine-6-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The imidazo[1,2-A]pyridine scaffold is known to interact with various biological pathways, making it a versatile compound in drug design .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The imidazo[1,2-a]pyridine scaffold is highly versatile, with substituents at positions 2 and 6 significantly influencing biological activity. Below is a comparative analysis of key derivatives:

Compound Name (Position 2 Substituent) Position 6 Substituent Molecular Formula Key Properties/Activities Reference
Target Compound : Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-6-carboxylate Methyl carboxylate C₁₁H₈F₃N₃O₃ Enhanced metabolic stability due to trifluoroacetamido; improved solubility via ester Inferred from
Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate Methyl carboxylate C₁₇H₁₅N₂O₄S Strong electron-withdrawing sulfonyl group; potential kinase inhibition
Methyl 2-(2-chloro-4-pyridinyl)imidazo[1,2-a]pyridine-6-carboxylate Methyl carboxylate C₁₄H₁₀ClN₃O₂ Chlorine enhances reactivity; pyridinyl may improve target binding
7-(Trifluoromethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxylate Methyl carboxylate C₁₀H₇F₃N₂O₂ Trifluoromethyl at position 7 increases lipophilicity; moderate yield (65%)
Ethyl 6-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Ethyl carboxylate C₁₂H₉ClF₃N₂O₂ Chloro and trifluoromethyl enhance antibacterial activity

Biological Activity

Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-A]pyridine-6-carboxylate is an organic compound belonging to the imidazo[1,2-A]pyridine class, which is recognized for its diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant research findings.

Overview of Biological Activity

The imidazo[1,2-A]pyridine derivatives have been explored for various biological activities, including antimicrobial and anticancer properties. The trifluoroacetamido group in this compound enhances its stability and bioactivity, making it a valuable scaffold in medicinal chemistry.

Key Biological Activities

  • Antimicrobial Activity: Research indicates that imidazo[1,2-A]pyridine derivatives exhibit selective inhibition against Mycobacterium tuberculosis without affecting Gram-positive or Gram-negative pathogens .
  • Anticancer Activity: The compound has shown potential as an anticancer agent. Studies on related compounds have demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 and A549 with IC50 values indicating promising cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the trifluoroacetamido group plays a significant role in enhancing the compound's interactions with biological targets.

Structural Feature Impact on Activity
Trifluoroacetamido GroupIncreases chemical stability and biological activity
Imidazo[1,2-A]pyridine CoreEssential for antimicrobial and anticancer properties

Case Studies

  • Antimycobacterial Activity:
    A study identified imidazo[1,2-a]pyridine derivatives as promising antimycobacterial agents through whole-cell screening against Mycobacterium tuberculosis. The findings revealed selective inhibition with no activity against other bacterial strains .
  • Anticancer Potential:
    Various derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their anticancer activity. For instance, compounds showed IC50 values ranging from 3.0 µM to 10 µM against human cancer cell lines . These studies highlight the potential of modifying the imidazo[1,2-a]pyridine structure to enhance efficacy.

Molecular Docking Studies

Molecular docking studies have been conducted to predict binding modes of this compound with various targets involved in cancer progression. These studies suggest favorable interactions with key proteins in the PI3K/Akt/mTOR signaling pathway .

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-6-carboxylate?

The synthesis typically involves multi-step reactions starting with the formation of the imidazo[1,2-a]pyridine core. A key step is the introduction of the trifluoroacetamido group via nucleophilic substitution or condensation reactions. For example, cycloisomerization of N-propargylpyridinium intermediates under basic conditions (e.g., NaOH) can yield the imidazo[1,2-a]pyridine scaffold, followed by trifluoroacetylation at the 2-position using trifluoroacetic anhydride . Subsequent esterification at the 6-position with methyl chloroformate completes the synthesis. Optimization of reaction conditions (temperature, solvent polarity) is critical to avoid side products like over-acylated derivatives .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of analytical techniques:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of the trifluoroacetamido group (δ ~7.5–8.5 ppm for aromatic protons, δ ~160 ppm for carbonyl carbons).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]<sup>+</sup>) matching the theoretical mass (C11H8F3N3O3, ~287.06 g/mol).
  • HPLC : Purity analysis (>95%) using reverse-phase C18 columns with UV detection at 254 nm ensures minimal impurities .

Q. What solvents and storage conditions are optimal for this compound?

The compound is stable in anhydrous DMSO or DMF for short-term use. For long-term storage, lyophilization and storage at -20°C under inert gas (argon) are recommended to prevent hydrolysis of the ester and trifluoroacetamido groups. Avoid aqueous buffers unless freshly prepared due to susceptibility to esterase-mediated degradation .

Advanced Research Questions

Q. How do structural modifications at the 2- and 6-positions influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • 2-Position (Trifluoroacetamido) : Enhances metabolic stability and membrane permeability due to the electron-withdrawing CF3 group, but may reduce solubility.
  • 6-Position (Methyl Ester) : Hydrolysis to the carboxylic acid in vivo can improve target binding (e.g., enzyme active sites).
  • Substituent Comparisons : Replacement of trifluoroacetamido with chloro or bromo groups (e.g., as in ) alters potency against microbial targets by up to 10-fold .

Table 1: Bioactivity of Structural Variants

Compound ModificationIC50 (μM) vs. M. tuberculosisSolubility (μg/mL)
Trifluoroacetamido (Original)0.4512
Chloro Substituent1.228
Bromo Substituent0.918
Data derived from in vitro MIC assays .

Q. How should researchers address contradictory data in pharmacological studies?

Discrepancies often arise from:

  • Assay Conditions : Variations in pH (e.g., ester stability in acidic buffers) or serum content (e.g., esterase activity in cell media).
  • Structural Isomerism : Improper characterization of regioisomers (e.g., 6- vs. 8-carboxylate derivatives) can skew results. Use 2D NMR (COSY, NOESY) to confirm regiochemistry .
  • Biological Models : Differences in cell permeability between prokaryotic (e.g., E. coli) and eukaryotic systems. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .

Q. What strategies mitigate solubility challenges during in vitro testing?

  • Co-solvents : Use 5–10% DMSO with surfactants (e.g., 0.1% Tween-80) to maintain colloidal stability.
  • Prodrug Approach : Synthesize phosphate or glycoside derivatives of the methyl ester to enhance aqueous solubility, followed by enzymatic activation in target tissues .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100–200 nm) to improve bioavailability in macrophage-targeted anti-TB studies .

Q. How can computational methods guide the optimization of this compound?

  • Molecular Docking : Predict binding modes to targets like mycobacterial enoyl-ACP reductase using AutoDock Vina. The trifluoroacetamido group shows strong hydrophobic interactions with Phe149 in the enzyme’s active site .
  • QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ values for substituents) with bioactivity to prioritize synthetic targets .
  • ADMET Prediction : Tools like SwissADME forecast logP (~2.1) and CYP450 inhibition risks, guiding lead optimization .

Methodological Best Practices

  • Handling Halogenated Byproducts : Use Schlenk lines for air-sensitive reactions involving trifluoroacetyl intermediates. Monitor for HF release during hydrolysis with pH strips .
  • Green Chemistry : Replace traditional solvents (THF, DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF in large-scale syntheses to reduce environmental impact .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-A]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-A]pyridine-6-carboxylate

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